1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one is a chemical compound with potential applications in medicinal chemistry. It is characterized by the presence of a piperazine ring, a pyridine ring, and a propanone group. This compound is of interest due to its potential pharmacological properties and its role in the synthesis of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine or pyridine rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one: Similar structure but with a different substitution pattern on the pyridine ring.
3-Amino-1-(4-isopropylpiperazin-1-yl)propan-1-one: Contains an amino group instead of a pyridine ring.
Uniqueness
1-(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of both piperazine and pyridine rings in its structure allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C16H25N3O |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-5-15(20)14-11-17-16(10-13(14)4)19-8-6-18(7-9-19)12(2)3/h10-12H,5-9H2,1-4H3 |
InChI Key |
KXMRBYTZFAOUKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
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